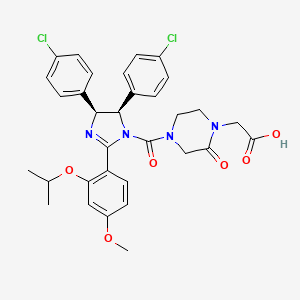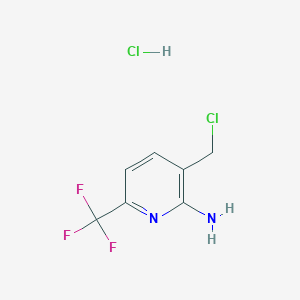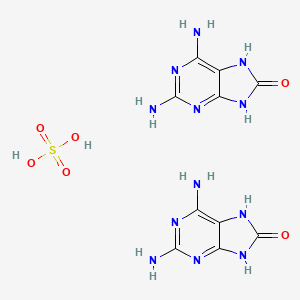
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate: is a chemical compound with the molecular formula C10H14N12O6S and a molecular weight of 430.36 g/mol . This compound is known for its unique structure, which includes two adenine-like moieties connected by a sulphate group. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate typically involves the reaction of adenine derivatives with sulphuric acid under controlled conditions . The reaction conditions often include:
Temperature: Moderate temperatures to ensure the stability of the compound.
Solvent: Aqueous or organic solvents depending on the specific synthetic route.
Catalysts: Sometimes catalysts are used to enhance the reaction rate.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized adenine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate involves its interaction with various molecular targets, including nucleic acids and enzymes. The compound can bind to DNA and RNA, potentially interfering with their normal functions. Additionally, it may inhibit certain enzymes involved in nucleic acid metabolism, leading to its observed biological effects.
Comparación Con Compuestos Similares
Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate can be compared with other adenine derivatives, such as:
Adenine: A fundamental component of nucleic acids.
2,6-diaminopurine: Similar structure but different functional groups.
8-oxoadenine: An oxidized form of adenine.
The uniqueness of this compound lies in its dual adenine-like structure connected by a sulphate group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
84145-02-8 |
|---|---|
Fórmula molecular |
C10H14N12O6S |
Peso molecular |
430.36 g/mol |
Nombre IUPAC |
2,6-diamino-7,9-dihydropurin-8-one;sulfuric acid |
InChI |
InChI=1S/2C5H6N6O.H2O4S/c2*6-2-1-3(10-4(7)9-2)11-5(12)8-1;1-5(2,3)4/h2*(H6,6,7,8,9,10,11,12);(H2,1,2,3,4) |
Clave InChI |
UKAWXNPCBSSKHZ-UHFFFAOYSA-N |
SMILES canónico |
C12=C(N=C(N=C1NC(=O)N2)N)N.C12=C(N=C(N=C1NC(=O)N2)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



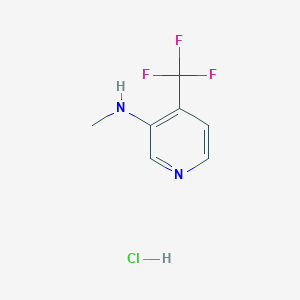

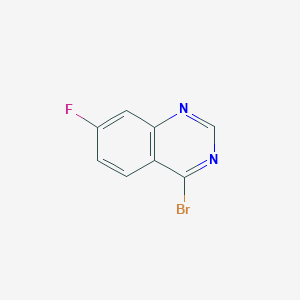
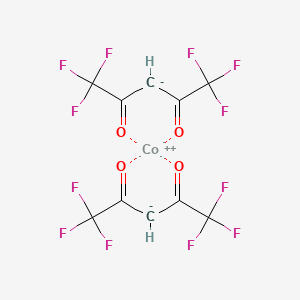
![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)


